REACTION_CXSMILES
|
Cl[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10].C([O-])(=O)C.[Na+]>C(O)C.[Pd]>[CH3:7][N:6]1[CH:2]=[C:3]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])[C:4]([CH3:8])=[N:5]1 |f:1.2|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C)C)C(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
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Type
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CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the product extracted with chloroform (3 × 25 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was crystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C(=O)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |